molecular formula C13H14O4 B12102797 10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B12102797
M. Wt: 234.25 g/mol
InChI Key: BYKNJRIVJRIKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Phenyl-3,6,9,11-tetraoxatricyclo[54002,4]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted diols with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phenyl-substituted carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenyl-substituted carboxylic acids.

    Reduction: Phenyl-substituted alcohols or hydrocarbons.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and stability.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentacyclo[5.4.1.02,6.03,10.05,9]undecane: Another polycyclic compound with a similar structure but different functional groups.

    Adamantane: A simpler polycyclic hydrocarbon with notable stability and applications in drug design.

Uniqueness

10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is unique due to its specific tricyclic structure and the presence of phenyl and ether groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJRIVJRIKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.